mTERT p572 (Low-Affinity) vs. mTERT p797/p545 (High-Affinity): Antitumor Efficacy in HLA-A*0201 Transgenic Mice
In a direct head-to-head comparison in HLA-A*0201-transgenic HHD mice, vaccination targeting the low-affinity p572 epitope (using its heteroclitic variant p572Y) conferred significant antitumor protection, whereas vaccination targeting the high-affinity p797 or p545 epitopes did not. Mice vaccinated with p797 or p545 all died after tumor challenge, demonstrating the functional superiority of the p572 epitope for inducing protective immunity [1].
| Evidence Dimension | Antitumor Protection (Survival after lethal tumor challenge) |
|---|---|
| Target Compound Data | Potent antitumor immunity; protected mice |
| Comparator Or Baseline | mTERT p797 and p545 (high-affinity epitopes) |
| Quantified Difference | Target: Survival benefit; Comparator: 100% mortality (mice died after challenge) |
| Conditions | HLA-A*0201-transgenic HHD mice challenged with mTERT-expressing EL4-HHD tumor cells; vaccination with heteroclitic variants |
Why This Matters
This demonstrates that epitope affinity is not a surrogate for efficacy; selecting the correct low-affinity epitope is essential for achieving meaningful antitumor immunity in preclinical models.
- [1] Gross DA, et al. High vaccination efficiency of low-affinity epitopes in antitumor immunotherapy. J Clin Invest. 2004;113(3):425-433. doi:10.1172/JCI19418 View Source
